Amprolium Hydrochloride

Content Navigation

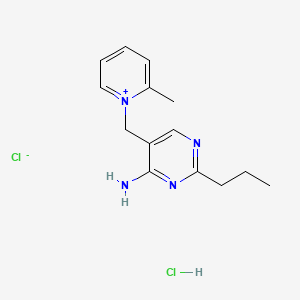

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Amprolium HCl coccidiostat mode of action Eimeria species

Mechanism of Action: A Detailed View

Amprolium HCl is a structural analog of thiamine. Its anticoccidial activity stems from competitively blocking the thiamine transporters of Eimeria species [1] [2] [3]. The following diagram illustrates this competitive inhibition and its consequences:

Amprolium competitively inhibits thiamine uptake in Eimeria parasites.

- Competitive Inhibition: The parasite's thiamine transporter mistakenly recognizes amprolium's similar structure and imports it instead of thiamine [1] [2].

- Metabolic Blockade: Without adequate thiamine, a vital cofactor in carbohydrate metabolism, the parasite cannot generate energy [2].

- Stage-Specific Efficacy: This mechanism is particularly effective during schizogony, a phase with high thiamine demand for rapid parasite multiplication [3].

Efficacy and Key Considerations for Researchers

Efficacy in Poultry

A 2021 meta-analysis of eight anticoccidial sensitivity trials in the U.S. confirmed that amprolium hydrochloride at 125 ppm in feed significantly improved performance in birds challenged with field isolates of Eimeria [3].

- Average Daily Gain: Increased from 41.2 g (infected control) to 46.7 g [3].

- Feed Conversion Ratio (FCR): Improved from 1.88 to 1.65 [3].

Resistance Development

Resistance to amprolium is a documented concern and can develop under selective pressure [4] [5].

- Experimental Evidence: One laboratory study demonstrated that high-level resistance in E. tenella developed gradually over 6 passages when a large number of oocysts were exposed to the drug [4].

- Current Status: Despite its long use, amprolium is often noted for having fewer resistance issues compared to other synthetics, and recent field studies confirm its ongoing efficacy [6] [3].

Dosage in Different Species

Proper dosing is critical for efficacy and safety, as high doses can induce thiamine deficiency in the host.

| Species | Dosage Regimen | Route & Duration | Key Notes |

|---|---|---|---|

| Chickens (for fattening) | 125 mg/kg complete feed [7] | In feed (preventive) | Considered safe at this level; margin of safety is at least 5 [7]. |

| Goat Kids (for treatment) | 50 mg/kg [8] | Oral; for 5 days | 10 mg/kg was ineffective. 50 mg/kg significantly reduced oocyst shedding [8]. |

| Dogs & Cats (off-label) | 300-400 mg/kg (total dose) or 60-100 mg/kg [1] [2] | Oral; for 5-7 days | Use is off-label; high doses may cause thiamine deficiency [1]. |

Research and Development Insights

Analytical Methods

A 2025 study developed and validated two novel methods (spectrophotometric and spectrofluorimetric) for detecting amprolium in complex matrices like pharmaceutical wastewater [9]. The methods are based on amprolium's reaction with Eosin Y, forming an orange-red ion-pair complex that can be measured.

- Detection Limits: The more sensitive spectrophotometric method has a lower detection limit of 45 ng/mL for amprolium [9].

- Application: Useful for environmental monitoring and residue studies.

Combination and Alternative Strategies

Research into combining amprolium with other compounds shows variable results.

- With Probiotics: A 2025 study found that while amprolium monotherapy was effective, its combination with a probiotic complex did not yield superior results and, unexpectedly, led to higher intestinal lesion scores in challenged broilers [10].

Regulatory Status in the EU

This compound is not currently authorized as a feed additive in the European Union [7] [5]. It is, however, available for use as a veterinary medicinal product to treat clinical coccidiosis outbreaks [5].

- Amprolium HCl remains a valuable tool for coccidiosis control, particularly in antibiotic-free poultry production, due to its distinct, non-antibacterial mechanism [3].

- Its well-understood thiamine antagonism provides a clear pathway for structure-activity relationship studies.

- Key research gaps include a detailed molecular understanding of the thiamine transporter interaction and optimizing strategies to delay resistance and enhance efficacy through rational combinations.

References

- 1. Amprolium - an overview [sciencedirect.com]

- 2. Amprolium - an overview [sciencedirect.com]

- 3. Efficacy of Amprolium Re-Confirmed [huvepharma.com]

- 4. Eimeria tenella: experimental studies on the development ... [pubmed.ncbi.nlm.nih.gov]

- 5. Coccidiostats in the European Union: Challenges and ... [ew-nutrition.com]

- 6. Amprolium [en.wikipedia.org]

- 7. Safety and efficacy of COXAM ® (this compound) ... [pmc.ncbi.nlm.nih.gov]

- 8. Efficacy of amprolium for the treatment of pathogenic ... [sciencedirect.com]

- 9. Two analytical approaches for determination of amprolium ... [nature.com]

- 10. Effects of probiotics and amprolium on performance, lesion ... [pmc.ncbi.nlm.nih.gov]

Amprolium hydrochloride synthesis pathway and precursors

Classical Synthesis Pathway and Mechanism

The classical synthesis of Amprolium, as derived from historical and scientific literature, involves a multi-step process to construct its thiamine-analogue structure [1] [2].

1. Precursors and Intermediate Synthesis The production starts with two key intermediates [1]:

- Butylamidine Hydrochloride: Synthesized from the reaction of butyronitrile with methanol and ammonia.

- Alpha-methoxymethyl-beta-methoxylacrylonitrile: Produced via the methylation of acrylonitrile.

2. Pyrimidine Ring Formation These intermediates are then condensed to form 4-amino-5-methoxy-2-propylpyrimidine, which serves as the core pyrimidine structure [1].

3. Quaternization and Final Salt Formation The final step involves reacting the pyrimidine intermediate with 2-picoline to form the active compound, Amprolium, which is then converted into its hydrochloride salt for enhanced solubility and stability [1].

A proposed detailed mechanism from an alternative source suggests a pathway beginning with the condensation of ethoxymethylenemalononitrile (1) and acetamidine (2) to form a substituted pyrimidine nitrile (4). This nitrile is then reduced to an aminomethyl compound (5), which is exhaustively methylated and converted to a bromide salt (7). The final step is the displacement of the halogen by α-picoline to yield Amprolium [2].

Modern Industrial Synthesis & Optimization

A patented method focuses on producing high-purity, granular Amprolium Hydrochloride, which offers significant advantages in manufacturing and product quality by improving flowability, reducing dust, and enhancing stability [3] [4].

Key Steps in the Optimized Process:

- Reaction: The initial synthesis of the this compound crude product.

- Refining: The crude product is dissolved in a water-isopropanol mixture. Subsequent distillation is used for dehydration [3].

- Crystallization: The solution is cooled under static conditions to allow for the growth of well-defined crystals [3].

- Post-processing: The crystals are isolated via vacuum filtration, washed with isopropanol, and dried, resulting in a white granular product [3].

This process is designed to effectively control crystal size and form while efficiently removing impurities, yielding a product with high purity suitable for pharmaceutical use [3].

The following workflow diagram illustrates this optimized industrial synthesis process:

Figure 1: Workflow for the industrial synthesis of high-purity granular this compound [3].

Analytical Methods for Determination and Validation

Robust analytical methods are crucial for quality control and environmental monitoring. Recent research presents validated spectrophotometric and spectrofluorimetric methods for determining Amprolium in complex matrices like pharmaceutical wastewater [5].

Principle: Both methods are based on the reaction of Amprolium with Eosin Y in an acidic medium, targeting the drug's tertiary amino groups to form an orange-red ion-pair complex [5].

Optimized Reaction Conditions [5]:

| Parameter | Spectrophotometric Method (Method I) | Spectrofluorimetric Method (Method II) |

|---|---|---|

| Primary Measurement | Absorbance of complex at 547 nm | Fluorescence quenching of Eosin Y (λex 470 nm / λem 552 nm) |

| Optimal pH | 3.5 (Acetate Buffer) | 3.0 (Acetate Buffer) |

| Buffer Volume | 1 mL of 2 M buffer | 1 mL of 2 M buffer |

| Linear Range | 100–5000 ng/mL | 500–2000 ng/mL |

| LOD / LOQ | 45 ng/mL / 136 ng/mL | 142 ng/mL / 429 ng/mL |

The following diagram outlines the experimental workflow for these analytical methods:

Figure 2: Experimental workflow for the spectrophotometric and spectrofluorimetric determination of Amprolium [5].

Key Technical Considerations for Professionals

- Solubility Profile: this compound is highly soluble in water, methanol, and ethanol, but practically insoluble in isopropanol, butanol, ethyl acetate, and acetonitrile [6]. This profile is critical for solvent selection during synthesis and purification.

- Physical Form Control: The transition from a fine powder to a granular material, as described in the modern synthesis patent, is a key process improvement. It directly addresses industrial challenges by reducing dust (improving operator safety), enhancing flowability (for accurate dosing and packaging), and increasing bulk density [3] [4].

- Mode of Action Context: As you develop this drug, remember that Amprolium is a thiamine analogue that acts as a coccidiostat by blocking thiamine transporters in Eimeria species, thereby preventing carbohydrate synthesis [1] [7]. This mechanism underpins its specificity and toxicity profile.

The synthesis of this compound has evolved from a classical organic synthesis to include optimized industrial processes for superior physical properties and is supported by modern, sensitive analytical techniques for quality assurance.

References

- 1. This compound [sitem.herts.ac.uk]

- 2. Amprolium [en.wikipedia.org]

- 3. CN105434362B - The preparation method of high-purity ... [patents.google.com]

- 4. Method for preparing high-purity granular type amprolium ... [patents.google.com]

- 5. Two analytical approaches for determination of amprolium ... [nature.com]

- 6. This compound [lktlabs.com]

- 7. Amprolium - an overview [sciencedirect.com]

Amprolium hydrochloride thiamine transporter blockade

Detailed Experimental Evidence & Protocols

The mechanistic data primarily comes from in vitro studies using rat pheochromocytoma (PC-12) cells differentiated into neuron-like cells with Nerve Growth Factor (NGF).

Experimental Workflow for Apoptosis Detection

The following diagram outlines a key experimental protocol used to investigate amprolium-induced apoptosis:

Experimental workflow for detecting amprolium-induced apoptosis.

- Cell Culture & Differentiation: Rat PC-12 cells were maintained in F-12K medium with 15% horse serum and 2.5% fetal clone III serum. Cells were differentiated into neurons by incubation with 100 µM NGF for at least three days [1].

- Induction of Thiamine Deficiency: Differentiated cells were incubated for 48, 72, or 96 hours in a medium with reduced serum and the presence of amprolium (or other antagonists) at concentrations of 10, 100, or 1000 µM [1].

- Key Methodologies:

- Annexin V Binding Assay: After 72 hours of treatment with 100 µM amprolium, cells were fixed, permeabilized, and incubated with Annexin V conjugated to a fluorescent dye (Alexa Fluor 568) to detect phosphatidylserine externalization, an early marker of apoptosis [1].

- TUNEL Assay: DNA fragmentation, a late-stage apoptotic event, was detected using the DeadEnd Fluorometric TUNEL system. Cells were co-stained with propidium iodide to determine total cell counts [1].

- Caspase-3 Cleavage and Translocation: Cells treated with antagonists were fixed, and active caspase-3 was detected using a fluorescein-conjugated antibody. Nuclei were stained with propidium iodide to visualize the translocation of the active enzyme to the nucleus [1].

- Gene Expression Analysis (RT-PCR): Total RNA was isolated post-treatment, and RT-PCR was performed to analyze the upregulation of gene expression for mitochondrial-derived apoptosis-inducing factor (AIF) [1].

Research Applications & Pharmacokinetics

Amprolium is also used as a research tool to model thiamine deficiency and study its metabolic consequences.

Key Research Findings

- Metabolic Reprogramming: A study on human pluripotent stem cell-derived cardiomyocytes (hPSC-CMs) found that amprolium, like microgravity, blocks thiamine intake. This disrupts the tricarboxylic acid (TCA) cycle, decreases ATP production, and leads to cytoskeletal remodeling and calcium homeostasis imbalance [2].

- Reversibility: The metabolic and functional defects caused by amprolium-induced thiamine blockade in cardiomyocytes were reversed by thiamine supplementation, highlighting the specificity of its action [2].

Pharmacokinetic Data in Animal Models

The table below summarizes key pharmacokinetic parameters from animal studies, which are relevant for designing in vivo experiments.

| Parameter | Chickens (Intravenous) | Chickens (Oral) | Broodfish (Atlantic Salmon) |

|---|---|---|---|

| Half-Life (t₁/₂) | 0.21 - 4.89 hours [3] | 0.29 - 0.65 hours [3] | N/R |

| Volume of Distribution (Vd) | 0.12 - 0.34 L/kg [3] | N/R | N/R |

| Bioavailability | N/A | 2.3% - 6.4% (fasting) [3] ~66% [4] | N/R |

| Key Tissue Effects | N/R | N/R | Significantly reduces thiamine in heart, liver, muscle [3] |

N/R = Not Reported in the cited studies. Note: Discrepancies in bioavailability exist between sources [4] [3].

Key Takeaways for Researchers

- Specific Mechanism: Amprolium is a valuable tool for inducing thiamine deficiency by specifically competing for thiamine transporters.

- Clear Cellular Outcome: This transporter blockade leads to well-defined apoptotic cell death via a mitochondria-dependent pathway involving caspase-3 activation.

- Research Utility: Its effects are used to model metabolic dysfunction in various cell types, including neurons and cardiomyocytes, and the consequences are often reversible with thiamine supplementation.

References

- 1. Thiamine deficiency caused by thiamine antagonists ... [pmc.ncbi.nlm.nih.gov]

- 2. Thiamine-modified metabolic reprogramming of human ... [nature.com]

- 3. Amprolium HCl | Vitamin antagonist | Mechanism [selleckchem.com]

- 4. Maximum levels of cross‐contamination for 24 antimicrobial ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Technical Guide to Amprolium HCl: Physicochemical Properties, Analysis, and Applications

Introduction and Executive Summary

Amprolium Hydrochloride is a thiamine antagonist primarily used as a coccidiostat in poultry farming. This whitepaper provides a comprehensive technical overview of its physicochemical properties, analytical methodologies, and pharmacological characteristics tailored for researchers and drug development professionals. Amprolium HCl has been widely used since the 1960s due to its high efficacy and safety profile, functioning by blocking thiamine uptake in coccidia parasites, thereby preventing carbohydrate synthesis and leading to parasitic death [1] [2]. The compound presents unique analytical challenges due to its polar nature and requirement for sensitive detection methods, particularly for residual analysis in animal-derived products. Recent advancements in analytical techniques have enabled more precise quantification and monitoring of this veterinary drug, supporting its continued application in poultry health management while addressing growing concerns about drug residues in food products.

Fundamental Physicochemical Characteristics

Amprolium HCl demonstrates specific physicochemical properties that influence its analytical behavior, formulation development, and pharmacological activity.

Structural and Identity Parameters

- Chemical Name: 1-[(4-amino-2-propylpyrimidin-5-yl)methyl]-2-methylpyridin-ium chloride hydrochloride [3]

- Molecular Formula: C₁₄H₁₉N₄·HCl·Cl or C₁₄H₂₀Cl₂N₄ [1] [3]

- Molecular Weight: 315.24 g/mol [1] [4] [3]

- CAS Registry Number: 137-88-2 [1] [4] [3]

- Appearance: Amprolium HCl is described as a white crystalline powder in high-purity form, with manufacturing processes specifically optimized to achieve this physical characteristic [5]

Solubility Profile

The solubility characteristics of Amprolium HCl in various solvents are crucial for formulation development and analytical method design:

Table: Solubility Profile of Amprolium HCl

| Solvent | Solubility | Experimental Conditions | Source |

|---|---|---|---|

| Water | 58-63 mg/mL (183.98-199.8 mM) | In vitro, batch dependent | [1] [4] |

| DMSO | 2 mg/mL (6.34 mM) | Moisture-absorbing DMSO reduces solubility | [1] [4] |

| Ethanol | Insoluble | Not specified | [1] [4] |

The significant solubility in aqueous systems facilitates its administration in drinking water for poultry, while limited DMSO solubility presents considerations for in vitro experimental design.

Analytical Methodologies and Experimental Protocols

Various analytical techniques have been developed and validated for the identification, quantification, and characterization of Amprolium HCl in different matrices.

Chromatographic Methods

3.1.1 Stability-Indicating HPLC Method for Simultaneous Determination

A recent advanced HPLC method enables simultaneous determination of Amprolium HCl with other anticoccidial drugs in veterinary formulations [6].

- Stationary Phase: Supelcosil C18 column (4.6-mm × 25-cm, 5 μm)

- Mobile Phase: 0.05 M KH₂PO₄:Acetonitrile (80:20, v/v)

- Flow Rate: 2.0 mL/min

- Injection Volume: 10 μL

- Detection: UV detection at 260 nm

- Linearity Range: 20.0-60.0 μg/mL for Amprolium HCl

- Sample Preparation: Stock solution prepared in diluent (90% acetonitrile in water), working solutions diluted to appropriate concentrations

- Validation: Conducted according to ICH guidelines with comprehensive greenness assessment using GAPI, BAGI, and AGREE metrics [6]

3.1.2 Hydrophilic Interaction Liquid Chromatography (HILIC)

For polar compounds like Amprolium HCl, HILIC provides an effective alternative to reverse-phase chromatography [7]:

- Column: ZIC-HILIC (250 mm × 4.6 mm, 5 μm)

- Mobile Phase: 0.2 M Ammonium acetate buffer:acetonitrile (15:85, v/v)

- pH: Adjusted to 5.7 with glacial acetic acid

- Flow Rate: 0.5 mL/min

- Detection: UV at 263 nm

- Run Time: Approximately 18 minutes

- Recovery: 97.8% to 102% across analytical range

3.1.3 Residue Monitoring in Edible Tissues

A simplified HPLC method has been developed for monitoring Amprolium HCl residues in chicken tissues [8]:

- Sample Cleanup: Ultrafree-MC/PL centrifugal ultrafiltration unit

- Column: Mightysil RP4 GP

- Mobile Phase: Ethanol-5 mM 1-heptanesulfonic acid sodium salt solution (35:65, v/v) using ion-pairing system

- Detection: Photodiode-array detector

- Recovery: >90% at spiking levels of 0.3-3.0 μg/g

- LOQ: 0.22 μg/g for muscle, 0.25 μg/g for liver

- Analysis Time: <20 minutes per sample

Spectroscopic and Spectrofluorimetric Methods

Recent advances in spectroscopic techniques provide complementary approaches for Amprolium HCl quantification.

3.2.1 Surface-Enhanced Raman Spectroscopy (SERS)

A highly sensitive SERS method has been developed for Amprolium HCl determination [2]:

- Substrate: Au@Ag core-shell alloy nanoparticles (65-70 nm diameter)

- Structure: "Sandwich" structure (AuNPs-drug-AgNPs) formed by electrostatic interaction

- LOD: Nanomolar level (nmol L⁻¹)

- Application: Successful determination in chicken and duck tissue samples

- Advantages: Minimal sample preparation, rapid analysis, high sensitivity

3.2.2 Spectrophotometric and Spectrofluorimetric Approaches

Novel methods targeting tertiary amino groups have been developed for wastewater analysis [9]:

- Principle: Reaction with Eosin-Y in acidic medium to form orange-red ion pair complexes

- Spectrophotometric Method (I):

- Detection: 547 nm

- LOD: 45 ng/mL, LOQ: 136 ng/mL

- Linearity: 100-5000 ng/mL

- Spectrofluorimetric Method (II):

- Excitation/Emmission: λex 470 nm/λem 552 nm

- LOD: 142 ng/mL, LOQ: 429 ng/mL

- Linearity: 500-2000 ng/mL

- Optimized Conditions: pH 3.5 (Method I) or pH 3.0 (Method II) using acetate buffer

Chemometric Approaches

For complex mixtures, chemometric methods provide powerful analytical solutions:

- Techniques: Genetic Algorithm-Artificial Neural Networks (GA-ANN), Partial Least Squares (PLS-1)

- Application: Simultaneous determination of Amprolium HCl and Ethopabate in presence of alkaline degradation products

- Advantage: Ability to resolve severely overlapping UV spectra without prior separation [10]

Pharmacological Properties and Mechanism of Action

Amprolium HCl functions through a targeted biochemical mechanism that underlies its therapeutic efficacy as a coccidiostat.

Diagram 1: Mechanism of Action of Amprolium HCl as a Thiamine Antagonist

The specific blockade of thiamine uptake differentiates Amprolium HCl from other coccidiostats and explains its selective toxicity against coccidia parasites while maintaining relative safety in host species.

Pharmacokinetic Profile

In vivo studies in poultry have characterized the disposition kinetics of Amprolium HCl [1]:

Table: Pharmacokinetic Parameters of Amprolium HCl in Poultry

| Parameter | Intravenous (13 mg/kg) | Oral (13 mg/kg) | Intravenous (30 mg/kg) |

|---|---|---|---|

| Species | Healthy chickens | Healthy chickens | Hubbard broiler chickens |

| Half-life (t₁/₂) | 0.21 hour | 0.292-0.654 hour | t₁/₂α: 0.17 hour, t₁/₂β: 4.89 hours |

| Volume of Distribution (Vd) | 0.12 L/kg | Not reported | 0.34 L/kg (Vdss) |

| Total Body Clearance (Cl) | 1.32 L/h·kg | Not reported | 0.562 mL/kg/min |

| Bioavailability | Not applicable | 2.3-6.4% (fasting increases absorption) | 66% |

| Cmax | Not applicable | 13 mg/kg (fasting) | 42.9 μg/mL at 3.67 hours |

The observed "flip-flop" phenomenon (where absorption rate is slower than elimination rate) following oral administration and the significant food effect on bioavailability have important implications for dosing regimen design in clinical practice.

Stability and Processing Considerations

Stability Profile

Amprolium HCl requires specific storage conditions to maintain stability and potency [4]:

- Lyophilized Form: Stable for 36 months when stored at -20°C in desiccated condition

- Solution Form: Stable for 1 month at -20°C; multiple freeze-thaw cycles should be avoided

- Handling: Aliquot recommended for solution storage to prevent repeated freezing and thawing

Manufacturing and Purification

Advanced manufacturing processes have been developed to produce high-purity granular Amprolium HCl [5]:

- Process Steps: Crystallization from organic solvent-water systems, dehydration, and drying

- Organic Solvents: Isopropanol, methanol, or ethanol employed in crystallization

- Benefits: Improved particle size distribution, reduced dust formation, enhanced flow properties

- Impurity Control: Effective removal of process-related impurities and byproducts

Regulatory and Quality Control Aspects

Analytical Greenness Assessment

Recent methodologies have incorporated comprehensive environmental impact assessment [6]:

- Assessment Tools: Green Analytical Procedure Index (GAPI), Blue Applicability Grade Index (BAGI), Analytical GREEnness Metric tool (AGREE)

- Sustainability Focus: Reduced organic solvent consumption, minimized waste generation, enhanced energy efficiency

- Industry Trend: Alignment with green analytical chemistry principles for improved environmental footprint

Regulatory Status and Compendial Methods

- Official Monographs: Included in United States Pharmacopeia (USP) and British Pharmacopoeia (BP) [7]

- Quality Standards: Compliance with ICH guidelines for analytical method validation [6] [7]

- Global Harmonization: Increasing emphasis on standardized testing protocols across international markets

Conclusion

References

- 1. Amprolium HCl | 99.76%(HPLC) | In Stock | Vitamin antagonist [selleckchem.com]

- 2. Highly sensitive SERS determination of amprolium HCl ... [sciencedirect.com]

- 3. This compound | DrugBank Online [go.drugbank.com]

- 4. Amprolium HCl | Thiamin antagonist | Buy from Supplier AdooQ® [adooq.com]

- 5. CN105434362B - The preparation method of high-purity ... [patents.google.com]

- 6. Development and validation of a stability-indicating HPLC ... [nature.com]

- 7. Validated HPLC Method to Simultaneously Determine ... [academia.edu]

- 8. Simplified high-performance liquid chromatographic ... [pubmed.ncbi.nlm.nih.gov]

- 9. Two analytical approaches for determination of amprolium ... [nature.com]

- 10. A comparative study of two analytical techniques for the ... [sciencedirect.com]

Pharmacokinetic Parameters of Amprolium in Chickens

The table below summarizes the key pharmacokinetic parameters from two identified studies. Note the significant discrepancy in the reported bioavailability, which is a critical piece of information for researchers.

| Parameter | El-Sayed et al., 1995 [1] | Hamamoto et al., 2000 [2] |

|---|---|---|

| Study Model | Hubbard broiler chickens | Healthy chickens (1.28-1.41 kg) |

| IV Dose | 30 mg/kg | 13 mg/kg |

| Elimination Half-Life (t₁/₂β) | 4.89 ± 0.3 h | 0.21 h |

| Volume of Distribution (Vd)ss | 0.34 ± 0.005 L/kg | 0.12 L/kg |

| Total Body Clearance (Cl) | 0.562 ± 0.015 mL/kg/min | 1.32 L/h·kg |

| Oral Bioavailability | 66.09 ± 4.9 % | 2.3% to 6.4% (Fasting increased bioavailability) |

Experimental Methodology from a Related Study

While the search did not yield detailed protocols for the basic pharmacokinetic studies cited above, one relevant paper describes a protocol for investigating how coccidial infection and other anticoccidial drugs affect the pharmacokinetics of a different drug (enrofloxacin) in chickens pre-treated with amprolium [3].

- Animals and Groups: The study used 72 four-week-old broiler chickens. They were divided into four groups: (A) healthy controls; (B) experimentally Eimeria-infected, non-treated; (C) infected and pre-treated with amprolium; (D) infected and pre-treated with toltrazuril [3].

- Amprolium Pre-treatment: Group C received amprolium at 240 ppm in their drinking water for 5 consecutive days before the pharmacokinetic study with enrofloxacin began [3].

- Blood Sampling and Analysis: After enrofloxacin administration, blood samples were collected from the wing vein at numerous time points, from 5 minutes up to 24 hours. Serum concentrations of enrofloxacin were determined using a validated HPLC (High-Performance Liquid Chromatography) method [3].

- Pharmacokinetic Analysis: Serum concentration-time data were analyzed using a non-compartmental approach with WinNonlin software (version 5.2) to determine standard pharmacokinetic parameters [3].

Mechanism of Action and Metabolic Pathway

Amprolium is a thiamine (vitamin B1) analogue. Its anticoccidial activity stems from competitively inhibiting thiamine uptake by the coccidia parasites (Eimeria spp.), leading to thiamine deficiency and starvation of the parasite [4] [5].

The following diagram illustrates this competitive inhibition and the subsequent metabolic consequences.

Amprolium competes with thiamine for its transporter, blocking uptake and leading to parasite death.

Gaps in Current Information and Further Research

- Data Limitations: The existing pharmacokinetic data is limited and dated. The most critical gap is the stark contradiction in oral bioavailability, with one study reporting 66% [1] and another only 2.3-6.4% [2]. This discrepancy must be resolved with modern, well-controlled studies.

- Missing Protocols: The search did not uncover the detailed experimental protocols for the foundational pharmacokinetic studies of amprolium itself. The methodology described was from a study focused on another drug [3].

- Suggested Research Priorities: Future work should prioritize replicating pharmacokinetic studies using modern analytical techniques (like LC-MS/MS), investigating the impact of new amprolium formulations, and conducting more robust resistance monitoring in field isolates of Eimeria.

References

- 1. Kinetic behaviour of sulphaquinoxaline and amprolium in chickens [pubmed.ncbi.nlm.nih.gov]

- 2. Bioavailability of amprolium in fasting and nonfasting ... [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics and tissue residue of enrofloxacin in ... [pmc.ncbi.nlm.nih.gov]

- 4. Maximum levels of cross‐contamination for 24 antimicrobial ... [pmc.ncbi.nlm.nih.gov]

- 5. Amprolium - an overview [sciencedirect.com]

Amprolium HCl safety profile LD50 mammalian toxicity

Mammalian Toxicity and Safety Profile

While a specific LD50 is not provided, the available data from toxicological assessments can give you a clear picture of its safety profile.

| Aspect | Assessment / Value | Species / Context |

|---|---|---|

| Acute Oral Toxicity | > 4000 mg/kg (Low toxicity) [1] | Rat [1] |

| Toxicity Classification | Not classified as hazardous [2] | Safety Data Sheet assessment |

| Primary Toxicity Risk | Thiamine deficiency with prolonged high doses [3] | All species, especially young animals |

The safety profile is supported by its mechanism of action. Amprolium is a thiamine (Vitamin B1) analogue that acts by competitively blocking thiamine transporters in the parasite Eimeria spp. [3]. At high or prolonged doses, this mechanism can also affect the host, leading to thiamine deficiency [3] [4].

Avian Toxicity Data

For comprehensive reference, the acute toxicity data in chickens is available and demonstrates a wide safety margin in the target species.

| Parameter | Value |

|---|---|

| Acute Oral LD₅₀ | 5.1 g/kg (5100 mg/kg) [4] |

| Assessment | Wide margin of safety [4] |

Experimental Protocol Considerations

The search results did not contain detailed methodologies for the key toxicity studies. However, standard protocols for determining acute oral toxicity (such as the OECD Guideline 423) typically involve:

- Test System: Use of healthy young adult rodents (e.g., rats), fasted prior to dosing.

- Dosing: Single oral administration of the test substance (Amprolium HCl) via gavage.

- Observation Period: Monitoring for signs of toxicity, morbidity, and mortality for at least 14 days.

- Endpoint: The LD50 is then calculated, often using a statistical method, as the dose that causes mortality in 50% of the test subjects.

Mechanism of Action Diagram

The diagram below illustrates the established mechanism of Amprolium as a thiamine antagonist, which is the basis for both its efficacy and its potential toxicity.

Amprolium HCl competes with thiamine for uptake via the parasite's thiamine transporter. This competition inhibits thiamine utilization by the parasite, leading to its death. In the host, this mechanism can potentially cause thiamine deficiency at high or prolonged doses [3].

Summary

Available data suggests Amprolium HCl has low acute oral toxicity in mammals. The primary safety concern is the risk of thiamine deficiency with prolonged high-dose exposure, which aligns with its known mechanism of action.

References

HPLC method development for Amprolium hydrochloride analysis

Introduction to Amprolium Hydrochloride Analysis

This compound (AMP) is a thiamine antagonist used as an anticoccidial drug in veterinary medicine, particularly in poultry [1]. Effective control of coccidiosis requires precise analytical methods to ensure drug quality and efficacy. High-Performance Liquid Chromatography (HPLC) is the preferred technique for AMP analysis due to its sensitivity, specificity, and ability to separate complex mixtures.

This document provides detailed protocols for the stability-indicating reversed-phase HPLC analysis of AMP in pharmaceutical formulations. The methods have been optimized for simultaneous determination with common co-formulated drugs and assessed for environmental impact using modern greenness metrics.

Experimental Design & Methodology

Chemical Reagents and Standards

- Amprolium HCl reference standard (purity ≥98%) [1]

- HPLC-grade acetonitrile [1]

- Potassium dihydrogen phosphate (KH₂PO₄) [1]

- Deionized water (purified through Milli-Q or equivalent system)

- Veterinary formulations containing AMP (e.g., powders, tablets)

Instrumentation and Equipment

- HPLC system with quaternary pump, auto-sampler, column thermostat, and UV/Vis or PDA detector [1]

- Data acquisition software

- Analytical balance (precision 0.1 mg)

- pH meter

- Ultrasonic bath

- Vacuum filtration apparatus with 0.45 μm nylon membrane

Chromatographic Conditions

For simultaneous determination of AMP with sulfaquinoxaline, diaveridine, and vitamin K3, the following conditions are recommended [1]:

Table 1: Optimized Chromatographic Conditions for AMP and Combination Drugs

| Parameter | Specification |

|---|---|

| Column | Supelcosil C18 (250 mm × 4.6 mm, 5 μm) or equivalent [1] |

| Mobile Phase | 0.05 M KH₂PO₄ buffer : Acetonitrile (80:20, v/v) [1] |

| Flow Rate | 2.0 mL/min [1] |

| Detection Wavelength | 260 nm [1] |

| Injection Volume | 10 μL [1] |

| Column Temperature | Ambient [1] |

| Run Time | As required for complete elution (approximately 10-15 minutes) |

Standard and Sample Preparation

Standard Stock Solution

- Accurately weigh 500 mg of AMP reference standard into a 25 mL volumetric flask.

- Dissolve and dilute to volume with diluent (acetonitrile:water, 90:10 v/v) to obtain a concentration of 20,000 μg/mL [1].

- Sonicate for 5-10 minutes to ensure complete dissolution.

Working Standard Solutions

- Pipette 1.0 mL of the stock solution into a 100 mL volumetric flask.

- Dilute to volume with the same diluent to obtain a working concentration of 200 μg/mL [1].

- Prepare calibration standards in the range of 20.0-60.0 μg/mL by appropriate dilution of the working standard [1].

Sample Preparation (Veterinary Formulation)

- Accurately weigh powder equivalent to 20 mg of AMP into a 100 mL volumetric flask.

- Add approximately 70 mL of diluent, sonicate for 15-20 minutes with intermittent shaking.

- Cool to room temperature, dilute to volume with diluent, and mix well.

- Filter through a 0.45 μm syringe filter, discarding the first few mL of the filtrate.

Workflow for Method Development

The following diagram outlines a systematic, quality-by-design approach for developing an HPLC method for Amprolium HCl analysis, integrating key steps from initial scouting to final validation.

Method Validation Protocol

The developed HPLC method must be validated according to ICH guidelines to ensure it is suitable for its intended purpose [1] [2]. The table below summarizes the key validation parameters and acceptance criteria for the analysis of Amprolium HCl.

Table 2: Method Validation Parameters and Acceptance Criteria for AMP

| Validation Parameter | Protocol & Acceptance Criteria |

|---|

| Linearity | Concentration Range: 20.0 - 60.0 μg/mL [1]. Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999. | | Accuracy | Assess via recovery studies by spiking known amounts of standard into pre-analyzed sample. Acceptance Criteria: Mean recovery 98.0% - 102.0%. | | Precision | Repeatability (Intra-day): ≤ 2.0% RSD. Intermediate Precision (Inter-day): ≤ 2.0% RSD. | | Specificity | No interference from excipients, degradation products, or co-formulated drugs [1]. Peak purity should be established using a PDA detector. | | LOD & LOQ | LOD (Limit of Detection): Signal-to-noise ratio ~ 3:1. LOQ (Limit of Quantification): Signal-to-noise ratio ~ 10:1, with precision ≤ 5.0% RSD and accuracy 80-120%. | | Robustness | Deliberate, small variations in flow rate (±0.1 mL/min), mobile phase ratio (±2%), column temperature (±2°C), and wavelength (±2 nm). System suitability parameters should remain within acceptable limits. |

Stability-Indicating Property and Forced Degradation

The method should demonstrate stability-indicating capabilities by adequately resolving AMP from its forced degradation products [1].

Forced Degradation Study Protocol:

- Acidic Hydrolysis: Treat sample solution with 0.1 M HCl at 70°C for 2 hours.

- Alkaline Hydrolysis: Treat sample solution with 0.1 M NaOH at 70°C for 2 hours.

- Oxidative Degradation: Treat sample solution with 3% H₂O₂ at room temperature for 30 minutes.

- Thermal Degradation: Expose solid drug substance to 105°C for 6 hours.

- Photolytic Degradation: Expose drug solution to UV light (e.g., 254 nm) for 24 hours.

Analysis: After degradation, cool the solutions, neutralize if necessary, and analyze using the developed HPLC method. The method is considered stability-indicating if there is no interference of the AMP peak with degradation products and the mass balance is close to 100% [1].

Greenness and Whiteness Assessment

Modern analytical methods should be evaluated for their environmental impact. The described method using a potassium dihydrogen phosphate buffer and acetonitrile was assessed with advanced metrics [1]:

- Analytical Eco-Scale: High score, indicating minor environmental drawbacks.

- GAPI (Green Analytical Procedure Index) & AGREE (Analytical GREEnness): Demonstrates enhanced environmental friendliness and sustainability [1] [2].

- Whiteness (RGB 12) & BAGI (Blue Applicability Grade Index): Confirms the method's practical applicability and alignment with sustainable, white analytical chemistry principles [1].

Troubleshooting Guide

Table 3: Common HPLC Issues and Recommended Solutions

| Problem | Potential Cause | Suggested Solution |

|---|

| Peak Tailing | 1. Column degradation 2. Silanol interactions 3. Incompatible mobile phase pH | 1. Flush column or replace 2. Use a better end-capped column; add triethylamine to mobile phase 3. Adjust pH to 2.5-3.5 | | Low Retention Time | 1. High organic solvent strength 2. Column overloading | 1. Decrease % of acetonitrile in mobile phase 2. Dilute the sample | | Retention Time Drift | 1. Mobile phase evaporation 2. Column temperature fluctuation | 1. Prepare fresh mobile phase daily 2. Use a column heater | | High Backpressure | 1. Column blockage 2. Buffer precipitation | 1. Use in-line filter; flush column 2. Ensure mobile phase components are miscible; flush system with water after use |

Conclusion

The detailed HPLC protocol provides a robust, validated, and stability-indicating method for the quantitative analysis of Amprolium HCl in veterinary formulations. The systematic QbD-based development approach ensures method robustness and reproducibility, while the greenness assessment aligns the procedure with modern sustainable analytical chemistry principles. This method is fit-for-purpose for routine quality control and stability studies in pharmaceutical development.

References

Amprolium HCl and ethopabate simultaneous determination HPLC

Introduction

Coccidiosis, caused by Eimeria species protozoa, is a parasitic disease of significant economic importance in the poultry industry [1]. The combination of Amprolium Hydrochloride (AMP) and Ethopabate (ETHOP) is a widely used anticoccidial treatment, with the two components acting synergistically to control major coccidiosis-causing pathogens [1] [2]. Amprolium is a thiamine antagonist, while Ethopabate targets a different metabolic pathway, enhancing the overall efficacy against a broader spectrum of Eimeria species [1].

The quality control and stability assessment of this combined veterinary formulation require robust analytical methods. This document provides detailed Application Notes and Protocols for the simultaneous determination of AMP and ETHOP using a stability-indicating High-Performance Liquid Chromatography (HPLC) method, validated in accordance with International Conference on Harmonization (ICH) guidelines [3].

Experimental Design & Methodology

Instrumentation and Reagents

- HPLC System: Liquid chromatograph with a quaternary or binary pump, autosampler, column oven, and Diode Array Detector (DAD).

- Data System: Computer with chromatography data software.

- Column: Kromasil CN (cyano) column, 250 mm x 4.6 mm, 5 µm [3]. Alternatively, a BDS C18 (250 mm x 4.6 mm, 5 µm) column can be used with an isocratic mobile phase [4].

- Balance: Analytical balance with 0.1 mg sensitivity.

- pH Meter: Standard laboratory pH meter.

- Solvents: HPLC-grade Methanol and Water.

- Reagents: Amprolium HCl and Ethopabate reference standards, sodium hexane sulfonate, heptane sulfonic acid sodium salt, and orthophosphoric acid.

Chromatographic Conditions

The following table summarizes the two primary HPLC conditions documented in the literature for this separation.

Table 1: Summary of HPLC Conditions for Simultaneous AMP and ETHOP Determination

| Parameter | Stability-Indicating Method (Gradient) [3] | Alternative Method (Isocratic) [4] |

|---|---|---|

| Column | Kromasil CN (250 x 4.6 mm, 5 µm) | BDS C18 (250 x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of A: Sodium hexane sulfonate solution and B: Methanol | Methanol: Water (60:40 v/v) containing 0.5% Heptane sulfonic acid sodium salt |

| pH Adjustment | Information specific to this method not provided in abstract | pH 3.7 |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Detection Wavelength | 266 nm | Not Specified (UV detection implied) |

| Column Temperature | Ambient | Ambient |

| Injection Volume | 10 µL | 10 µL |

| Retention Time (Approx.) | AMP: 10.42 min; ETHOP: 18.53 min | Method-specific |

Sample and Standard Preparation

- Standard Stock Solution (AMP): Accurately weigh about 150 mg of Amprolium HCl working standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to obtain a concentration of approximately 1.5 mg/mL [3].

- Standard Stock Solution (ETHOP): Accurately weigh about 10 mg of Ethopabate working standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to obtain a concentration of approximately 0.1 mg/mL [3].

- Working Standard Mixture: Transfer appropriate volumes of each stock solution (e.g., 10 mL of AMP and 10 mL of ETHOP stock) into a single volumetric flask and dilute with mobile phase to obtain the desired concentrations for the calibration curve.

- Test Sample Preparation: For a powdered dosage form, accurately weigh a quantity of the powder equivalent to about 150 mg of AMP and 10 mg of ETHOP into a 100 mL volumetric flask. Add about 70 mL of mobile phase, sonicate for 15-20 minutes with intermittent shaking, cool to room temperature, and dilute to volume with the mobile phase. Filter a portion of the solution through a 0.45 µm membrane filter before injection.

Method Validation

The stability-indicating method has been validated as per ICH guidelines [3] [5].

Table 2: Summary of Validation Parameters for the Stability-Indicating HPLC Method

| Validation Parameter | Result for Amprolium HCl | Result for Ethopabate |

|---|---|---|

| Linearity Range | 1.5 - 240 µg/mL [3] | 1 - 160 µg/mL [3] |

| Correlation Coefficient (r²) | > 0.999 [3] [5] | > 0.999 [3] [5] |

| Precision (% RSD) | < 2% (Repeatability & Intermediate Precision) [3] | < 2% (Repeatability & Intermediate Precision) [3] |

| Accuracy (% Recovery) | 98 - 102% [3] | 98 - 102% [3] |

| Specificity | Resolved from degradation products and 2-picoline (AMP impurity) [3] | Resolved from degradation products [3] |

| LOD / LOQ | Method-specific values should be established | Method-specific values should be established |

Forced Degradation Studies

The method is stability-indicating and can resolve AMP and ETHOP from their degradation products formed under stress conditions [3] [5] [6].

- Acid and Base Hydrolysis: Subject the sample to 0.1M HCl and 0.1M NaOH at elevated temperatures (e.g., 60°C) for several hours.

- Oxidative Degradation: Treat the sample with hydrogen peroxide (e.g., 3-30%) at room temperature.

- Thermal Degradation: Expose the solid powder to dry heat (e.g., 60°C) for an extended period.

The chromatograms from stressed samples show clear separation of the intact active compounds from their degradation products, demonstrating the method's specificity and suitability for stability studies [3].

Experimental Workflow

The entire analytical procedure, from sample preparation to data analysis, is summarized in the following workflow diagram:

Applications

The validated HPLC method is successfully applicable for:

- Quality Control: Routine assay of AMP and ETHOP in combined powder or solution dosage forms [3] [4] [2].

- Stability Testing: Monitoring the integrity of the drugs and quantifying degradation products during accelerated and long-term stability studies [3].

- Forced Degradation Studies: Investigating the stability of the formulation under various stress conditions [3] [5].

Troubleshooting Guide

Table 3: Common Issues and Potential Solutions

| Issue | Potential Cause | Suggested Solution |

|---|---|---|

| Poor Peak Shape | Column degradation, incorrect mobile phase pH, or void formation in the column. | Flush the column. Check and adjust mobile phase pH. Consider replacing the column if issues persist. |

| Shift in Retention Time | Fluctuations in mobile phase composition, flow rate, or temperature. | Ensure consistent mobile phase preparation. Check the HPLC pump for accurate delivery. Stabilize column temperature. |

| Low Recovery/Response | Incomplete extraction of the sample or decomposition of analytes. | Optimize sonication time and solvent for extraction. Ensure standard and sample solutions are stable. |

| High Backpressure | Blocked in-line filter or column frit, particulate matter in the mobile phase or sample. | Filter mobile phase and sample through a 0.45 µm membrane. Replace the in-line filter. Backflush the column if possible. |

Conclusion

The described HPLC method provides a specific, accurate, precise, and stability-indicating procedure for the simultaneous quantification of Amprolium HCl and Ethopabate in veterinary pharmaceutical products. Its ability to resolve the active drugs from their degradation products makes it an essential tool for ensuring the quality, safety, and efficacy of this anticoccidial combination throughout its shelf life.

References

- 1. Coccidiosis Chickens, Poultry, Coccidiostat Powder Feed ... [iahp.com.au]

- 2. Keystat Solution Treatment Solution for Poultry [vetslovepets.com.au]

- 3. Comprehensive stability-indicating high-performance liquid ... [pubmed.ncbi.nlm.nih.gov]

- 4. Development and Validation of RP-HPLC Method for ... [sciencepublishinggroup.com]

- 5. A comparative study of two analytical techniques for the simultaneous ... [pubmed.ncbi.nlm.nih.gov]

- 6. A comparative study of two analytical techniques for the ... [sciencedirect.com]

stability indicating HPLC method for Amprolium hydrochloride degradation products

Application Note: Stability-Indicating HPLC Method for Amprolium Hydrochloride

1. Introduction this compound (AMP) is a thiamine antagonist used as a coccidiostat in poultry [1]. Stability-indicating methods are essential for quality control, and this note details a validated reversed-phase HPLC method for AMP that separates the drug from its forced degradation products and related substances, demonstrating specificity, accuracy, and reliability [1].

2. Experimental Design and Methodology

2.1. Materials and Reagents

- Analytical Standards: this compound and ethopabate reference standards.

- Chemicals: HPLC-grade methanol, sodium hexane sulfonate, and water.

- Samples: Veterinary powder dosage form.

2.2. Instrumentation and Chromatographic Conditions A high-performance liquid chromatography system coupled with a diode array detector (HPLC-DAD) is used. The key conditions are summarized in the table below [1].

Table 1: Optimized Chromatographic Conditions | Parameter | Specification | | :--- | :--- | | Column | Kromasil CN (cyano), 250 mm x 4.6 mm, 5 µm | | Mobile Phase | Gradient of sodium hexane sulfonate solution and methanol | | Flow Rate | 1.0 mL/min | | Detection Wavelength | 266 nm | | Injection Volume | 10 µL | | Column Temperature | Ambient | | Run Time | ~25 minutes | | Retention Time of AMP | ~10.4 minutes |

3. Forced Degradation Study Protocol Forced degradation establishes method specificity by demonstrating separation of the active ingredient from its degradation products.

- 3.1. Stress Conditions

Prepare a stock solution of this compound at a concentration within the linear range (e.g., 150 µg/mL). Subject aliquots of this solution to the following stress conditions [1]:

- Acid Hydrolysis: Treat with 0.1 M HCl at 70°C for 2-4 hours.

- Base Hydrolysis: Treat with 0.1 M NaOH at 70°C for 2-4 hours.

- Oxidative Degradation: Treat with 3% H₂O₂ at room temperature for 30-60 minutes.

- Thermal Degradation: Expose the solid drug substance to 105°C for 24 hours, then prepare a solution. Neutralize acid/base hydrolysates before HPLC injection.

- 3.2. Specificity and Peak Purity Assessment Inject stressed samples and analyze the chromatograms. The method should achieve baseline resolution of the amprolium peak (Rₛ > 2.0) from all degradation products. Use a DAD to demonstrate peak purity, confirming that the amprolium peak is homogeneous and not co-eluting with any degradant [2].

4. Method Validation The method was validated per International Council for Harmonisation (ICH) Q2(R1) guidelines [1] [2].

Table 2: Summary of Validation Parameters and Results

| Validation Parameter | Protocol / Results for Amprolium |

|---|

| Linearity & Range | Concentration Range: 1.5 - 240 µg/mL. Correlation Coefficient (r): > 0.999 [1]. | | Accuracy | Recovery studies at 80%, 100%, and 120% of target concentration. Recovery should be within 98-102% [2]. | | Precision (Repeatability) | Six replicate injections of a standard preparation. RSD of peak area: Typically ≤ 1.0% [2]. | | Intermediate Precision (Ruggedness) | Analysis performed on different days, by different analysts, or with different instruments. RSD for assay results should be ≤ 2.0% [2]. | | Specificity | Verified by resolution from degradation products and 22 common veterinary drugs. Peak purity > 99% confirmed with DAD [1]. | | Detection Limit (LOD) | Signal-to-noise ratio of 3:1. Estimated at approximately 45 ng/mL [3]. | | Quantitation Limit (LOQ) | Signal-to-noise ratio of 10:1. Estimated at approximately 136 ng/mL [3]. | | Robustness | Deliberate variations in flow rate (±0.1 mL/min), mobile phase pH (±0.1), and organic composition (±2%) showed no significant impact on system suitability [1]. |

5. System Suitability Testing Before analysis, ensure the HPLC system is performing adequately. A system suitability test (SST) solution containing AMP is injected [2]. The following criteria should be met:

- Theoretical Plates: > 2000.

- Tailing Factor: < 2.0.

- Relative Standard Deviation (RSD): For five replicate injections, RSD of peak area and retention time should be ≤ 2.0%.

Workflow Diagram

The following diagram outlines the complete workflow for method development and validation.

Experimental Protocol: Assay of Amprolium in Veterinary Powder

1. Scope This protocol describes the procedure for determining this compound content in a veterinary powder dosage form using the stability-indicating HPLC method.

2. Procedure

- Mobile Phase Preparation: Prepare a gradient mixture of sodium hexane sulfonate solution and methanol as optimized. Filter through a 0.45 µm membrane filter and degas.

- Standard Solution Preparation: Accurately weigh and transfer about 75 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent (e.g., water or a water-methanol mixture) to obtain a stock solution of 1.5 mg/mL. Further dilute to obtain a working standard of 150 µg/mL.

- Sample Solution Preparation: Accurately weigh a portion of the powdered sample equivalent to about 75 mg of this compound. Transfer to a 50 mL volumetric flask, add about 30 mL of diluent, and sonicate for 15 minutes with intermittent shaking. Cool, dilute to volume, and mix well. Filter a portion through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.

- Chromatographic Analysis:

- Equilibrate the HPLC system with the mobile phase for at least 30 minutes.

- Inject the SST solution to ensure system suitability criteria are met.

- Make sequential injections of the blank (diluent), standard solution, and sample solution.

- Record the chromatograms and measure the peak areas of amprolium.

3. Calculation

Calculate the percentage of this compound in the sample using the following formula:

% Assay = (A_Sample / A_Standard) x (W_Standard / W_Sample) x (Dilution_Sample / Dilution_Standard) x P x 100

Where:

A_SampleandA_Standardare the peak areas of amprolium from the sample and standard preparations, respectively.W_SampleandW_Standardare the weights of the sample and standard, respectively.Pis the purity of the reference standard (as a decimal).

Discussion and Conclusion

This method effectively separates amprolium from its degradation products (including 2-picoline) and other drugs, confirming its stability-indicating nature [1]. The validation data proves the method is linear, precise, accurate, and robust, making it suitable for routine quality control and stability studies of this compound in veterinary products.

References

Comprehensive Application Notes and Protocols for Amprolium Hydrochloride Residue Analysis in Chicken Liver

Introduction to Amprolium Hydrochloride and Analysis Necessity

This compound (AMP) is a thiamine antagonist widely used as an antiprotozoal agent for prevention and treatment of intestinal coccidiosis in poultry. As a quaternary ammonium compound, its chemical structure features both pyrimidine and pyridinium rings, contributing to its polarity and analytical challenges. The extensive use of AMP in poultry farming necessitates rigorous monitoring of residues in edible tissues, particularly liver, which tends to accumulate higher drug concentrations due to its role in xenobiotic metabolism. The United States Code of Federal Regulations has established a maximum residue limit (MRL) for AMP at 1 ppm in chicken liver, emphasizing the importance of reliable analytical methods for regulatory compliance and food safety assurance [1].

The analysis of AMP residues in chicken liver presents significant technical challenges due to the complexity of the biological matrix, which contains high levels of proteins, lipids, and other endogenous compounds that can interfere with analytical determinations. Additionally, the polar nature and ionic characteristics of AMP complicate extraction and separation processes. This document provides comprehensive application notes and detailed protocols to address these challenges, enabling researchers to implement robust analytical methods for AMP residue determination in chicken liver matrices, with applications in veterinary drug monitoring, food safety surveillance, and regulatory compliance programs [1].

Overview of Analytical Methods for Amprolium Residue Analysis

Various analytical techniques have been developed for the determination of AMP residues in chicken liver, each offering distinct advantages and limitations. The selection of an appropriate method depends on several factors including required sensitivity, available instrumentation, sample throughput, and cost considerations. Modern analytical approaches have evolved toward techniques that provide high sensitivity and selectivity while minimizing environmental impact through reduced organic solvent consumption.

The following table summarizes the principal analytical methods used for AMP determination in chicken liver and related matrices:

Table 1: Comparison of Analytical Methods for this compound Residue Determination

| Method | Principle | Linear Range | Limit of Detection | Limit of Quantification | Applications | Reference |

|---|---|---|---|---|---|---|

| Potentiometric ISE | Ion-selective electrodes with molecular recognition | Not specified | Not specified | Not specified | Pharmaceutical formulations & chicken liver | [1] |

| HPLC-UV | Reversed-phase separation with UV detection | 20.0–60.0 μg/mL | Not specified | Not specified | Simultaneous determination with other anticoccidials | [2] |

| Spectrofluorimetry | Derivatization with NaOH/K₃Fe(CN)₆ | 0.01–0.65 μg/mL | 0.002 μg/mL | 0.006 μg/mL | Chicken plasma, liver, muscle, eggs | [3] |

| LC-MS/MS | Liquid chromatography with tandem mass spectrometry | 0.5–50.0 μg/kg for aflatoxin B1; 50–500 μg/kg for other analytes | 0.03 μg/kg for aflatoxin B1; 0.011–1.197 μg/kg for other analytes | 0.09 μg/kg for aflatoxin B1; 0.150–2.579 μg/kg for other analytes | Multiclass contaminants in chicken liver | [4] |

| Spectrophotometry | Ion-pair complex formation with Eosin Y | 100–5000 ng/mL | 45 ng/mL | 136 ng/mL | Pharmaceutical wastewater | [5] |

The following workflow diagram illustrates the decision-making process for selecting an appropriate analytical method based on research requirements:

Sample Preparation Techniques for Chicken Liver

Tissue Processing and Homogenization

Proper sample preparation is critical for accurate AMP determination in chicken liver due to the complexity of the matrix. The initial processing phase significantly impacts extraction efficiency and subsequent analysis. Begin by thawing frozen liver samples at room temperature or under refrigeration if previously stored at -20°C. Remove any connective tissues or blood clots, then precisely weigh 2.0 ± 0.1 g of homogeneous liver tissue into a 50 mL polypropylene centrifuge tube. Add 5 mL of phosphate buffer (0.1 M, pH 7.4) and homogenize using a mechanical homogenizer at 10,000-15,000 rpm for 30-60 seconds until a uniform consistency is achieved. For larger sample batches, ceramic homogenizers can be used to maintain consistency across samples. Maintain samples at 4°C during processing to prevent analyte degradation, and process within 1 hour of thawing to minimize potential changes in residue profile [4].

Extraction and Cleanup Procedures

Several extraction methodologies have been developed for AMP isolation from chicken liver, each with distinct advantages. The dispersive liquid-liquid microextraction (DLLME) approach has gained prominence due to its efficiency and minimal solvent consumption. For AMP extraction using DLLME, transfer 1 mL of the liver homogenate to a 15 mL conical tube, add 2 mL of acetonitrile as a disperser solvent, and vortex vigorously for 1 minute. Then rapidly inject 1 mL of chlorobenzene (extraction solvent) using a syringe, forming a cloudy solution. Centrifuge at 4000 rpm for 5 minutes to separate the phases, then carefully collect the sedimented phase using a microsyringe for analysis [4].

For alternative cleanup approaches, solid-phase extraction (SPE) provides excellent matrix removal. Condition a C18 SPE cartridge with 5 mL methanol followed by 5 mL deionized water. Apply the sample extract, wash with 3 mL of 5% methanol in water, then elute AMP with 5 mL of methanol containing 1% formic acid. Evaporate the eluate to dryness under a gentle nitrogen stream at 40°C, and reconstitute the residue in 1 mL of mobile phase for HPLC analysis. The selection of extraction and cleanup methods should be guided by the required sensitivity, available equipment, and the specific analytical technique to be employed [6].

Table 2: Sample Preparation Methods for this compound from Chicken Liver

| Step | DLLME Procedure | SPE Procedure | LPME Procedure |

|---|---|---|---|

| Homogenization | 2 g liver + 5 mL phosphate buffer (pH 7.4) | 2 g liver + 5 mL phosphate buffer (pH 7.4) | 2 g liver + 5 mL phosphate buffer (pH 7.4) |

| Extraction | 2 mL acetonitrile (disperser) + 1 mL chlorobenzene (extraction) | 10 mL ethyl acetate, vortex 2 min, centrifuge | Hollow fiber membrane with organic solvent |

| Cleanup | Centrifugation at 4000 rpm for 5 min | C18 cartridge, wash with 5% methanol, elute with methanol+1% formic acid | In-built membrane selectivity |

| Concentration | Direct injection of sedimented phase | N₂ evaporation, reconstitution in mobile phase | Direct injection of acceptor phase |

| Recovery | 80.4-96.3% for multiclass contaminants | 57-91% for Halquinol (reference method) | 68-103% for fluoroquinolones (reference method) |

| Advantages | Minimal solvent, rapid, high enrichment | Excellent cleanup, compatible with various analytes | High selectivity, minimal solvent consumption |

Detailed HPLC Protocol for Amprolium Determination

Equipment and Reagents

- HPLC System: Agilent 1200 series or equivalent with quaternary pump, auto-sampler, column thermostat, and UV detector

- Analytical Column: Supelcosil C18 column (250 mm × 4.6 mm, 5 μm particle size) or equivalent

- Mobile Phase: 0.05 M potassium dihydrogen phosphate (KH₂PO₄):acetonitrile in ratio 80:20 (v/v)

- Standard Solutions: AMP reference standard (purity ≥98%), working standard solutions prepared in mobile phase

- Sample Extracts: Processed liver samples prepared according to Section 3 protocols

- Other Reagents: Heptanesulfonic acid sodium salt (ion-pairing agent), phosphoric acid (pH adjustment), methanol (HPLC grade)

Operational Procedure

Mobile Phase Preparation: Dissolve 6.8 g of KH₂PO₄ in 1000 mL of HPLC-grade water to prepare 0.05 M solution. Filter through a 0.45 μm membrane filter and degas by sonication for 10 minutes. Mix with HPLC-grade acetonitrile in the ratio 80:20 (v/v). Adjust pH to 3.7 using phosphoric acid if necessary. For enhanced peak shape, add 0.5% heptanesulfonic acid sodium as an ion-pairing reagent [2] [7].

System Equilibration: Install the C18 column and set the column temperature to 25°C. Prime the system with mobile phase at a flow rate of 2.0 mL/min for at least 30 minutes until a stable baseline is achieved. Set the UV detector wavelength to 260 nm for AMP detection [2].

Calibration Standards: Prepare AMP standard solutions at concentrations of 20, 30, 40, 50, and 60 μg/mL by serial dilution from a 1 mg/mL stock solution. Inject each standard in triplicate (injection volume: 10 μL) and record the peak areas. Construct a calibration curve by plotting peak area versus concentration [2].

Sample Analysis: Inject 10 μL of processed sample extracts following the same chromatographic conditions. Identify AMP peaks by comparing retention times with standards. Typical retention time for AMP under these conditions is approximately 4.2 minutes [7].

System Suitability Tests: Before sample analysis, verify system performance by injecting a middle concentration standard (40 μg/mL). The relative standard deviation (RSD) for five replicate injections should be ≤2%, and the theoretical plate count for AMP peak should be ≥2000 [2].

Quantification: Calculate AMP concentration in samples using the regression equation from the calibration curve. Apply appropriate dilution factors based on the sample preparation procedure.

Alternative Analytical Methods

Potentiometric Ion-Selective Electrode (ISE) Method

The potentiometric approach using ion-selective electrodes offers a rapid, cost-effective alternative for AMP determination without requiring extensive sample cleanup. The method utilizes molecular recognition principles with specific ionophores that exhibit selectivity toward AMP molecules. Fabricate the sensor by preparing a PVC matrix membrane containing 2-hydroxy propyl β-cyclodextrin or p-tert-butylcalix[8]arene as ionophores, which form stable host-guest complexes with AMP. The membrane is then mounted on an electrode body with an internal reference solution [1].

For analysis, calibrate the electrode using AMP standard solutions in the concentration range of 10⁻⁴ to 10⁻² M. Prepare sample extracts by homogenizing 2 g of liver tissue in 10 mL of distilled water, followed by centrifugation at 4000 rpm for 10 minutes. Measure the potential of the supernatant after appropriate pH adjustment to 6.5-7.5, and determine AMP concentration from the calibration curve. The ISE method demonstrates excellent selectivity for AMP in the presence of common interfering ions and matrix components, with rapid response time (<30 seconds) and applicability to colored or turbid samples that might challenge spectrophotometric methods [1].

Spectrofluorimetric Method

Although AMP itself lacks native fluorescence, it can be determined through derivatization approaches that generate highly fluorescent products. The method offers significantly enhanced sensitivity compared to UV-based detection. For AMP determination in chicken liver, employ the following procedure: To 1 mL of sample extract, add 1 mL of 5% NaOH solution and 0.5 mL of 0.08% potassium ferricyanide solution. Mix thoroughly and heat at 70°C for 15 minutes to develop fluorescence. After cooling to room temperature, measure the fluorescence at an emission wavelength of 362 nm with excitation at 315 nm [3].

The method validation demonstrates linear response over the concentration range of 0.01-0.65 μg/mL with a detection limit of 0.002 μg/mL and quantification limit of 0.006 μg/mL. The recovery from spiked chicken liver samples ranges between 97.36-111.89%, with precision (RSD) better than 5.2%. This approach provides adequate sensitivity for monitoring AMP residues relative to the established MRL of 1 ppm in chicken liver [3].

Table 3: Performance Characteristics of Alternative Analytical Methods

| Parameter | Potentiometric ISE | Spectrofluorimetric | Spectrophotometric (Eosin Y) |

|---|---|---|---|

| Principle | Host-guest complexation with ionophores | Alkaline derivatization with K₃Fe(CN)₆ | Ion-pair complex with Eosin Y |

| Linear Range | 10⁻⁴ to 10⁻² M | 0.01-0.65 μg/mL | 100-5000 ng/mL |

| LOD | Not specified | 0.002 μg/mL | 45 ng/mL |

| LOQ | Not specified | 0.006 μg/mL | 136 ng/mL |

| Precision (RSD) | <2% | <5.2% | <5% |

| Recovery | Not specified | 97.36-111.89% | Not specified |

| Key Advantage | Minimal sample preparation, rapid analysis | High sensitivity | Wide linear range |

| Key Limitation | Potentially lower specificity | Requires derivatization | Moderate sensitivity |

Regulatory Considerations and Method Validation

Method Validation Parameters

For regulatory compliance monitoring, analytical methods must undergo comprehensive validation to establish performance characteristics and ensure reliability. The International Conference on Harmonisation (ICH) guidelines recommend assessment of several key parameters. Linearity should be demonstrated across the analytical range, typically from 50% to 150% of the target concentration, with correlation coefficient (r²) ≥0.999. Accuracy is evaluated through recovery studies using spiked matrices at multiple concentration levels, with acceptable recovery ranges of 90-110% for the target concentration. Precision encompasses both repeatability (intra-day) and intermediate precision (inter-day), expressed as relative standard deviation (RSD), which should not exceed 5% for HPLC methods and 10% for other techniques [2] [5].

Specificity must be established to demonstrate that the method can unequivocally identify and quantify AMP in the presence of potentially interfering compounds, including matrix components, degradation products, and co-administered drugs. For HPLC methods, system suitability tests including theoretical plate count, tailing factor, and resolution factor should be incorporated into the analytical procedure. The limit of detection (LOD) and limit of quantification (LOQ) should be determined based on signal-to-noise ratios of 3:1 and 10:1, respectively, or through statistical approaches using the standard deviation of the response and the slope of the calibration curve [2].

Green Chemistry Assessment

Modern analytical methods should be evaluated for their environmental impact using recognized assessment tools. The Analytical Eco-Scale, Green Analytical Procedure Index (GAPI), and Analytical GREEnness metric (AGREE) provide comprehensive evaluation of method greenness. HPLC methods with reduced organic solvent consumption, particularly those employing water-rich mobile phases, generally demonstrate improved greenness profiles. Miniaturized extraction techniques such as DLLME and HF-LPME significantly enhance method sustainability by reducing solvent consumption from hundreds of milliliters to microliter volumes [2] [8].

The whiteness assessment approach extends beyond green chemistry to include practical analytical attributes such as cost-effectiveness, analysis time, and safety considerations. Methods that successfully balance analytical performance with environmental considerations are increasingly preferred in modern laboratories. The HPLC method described in Section 4, utilizing a primarily aqueous mobile phase with moderate acetonitrile content, represents a reasonable compromise between analysis performance and environmental impact, particularly when coupled with miniaturized sample preparation techniques [2].

Conclusion

The analysis of this compound residues in chicken liver requires careful method selection based on specific application needs. HPLC with UV detection provides a robust, widely accessible approach for routine monitoring, while LC-MS/MS offers superior sensitivity and selectivity for confirmatory analysis and multiclass residue determination. Alternative techniques including potentiometric ISE and spectrofluorimetric methods present viable options for specific scenarios where rapid screening or enhanced sensitivity is required without access to sophisticated instrumentation.

The continuing evolution of microextraction techniques has significantly improved the efficiency of sample preparation while reducing environmental impact through minimized solvent consumption. When implementing any analytical method for AMP determination, thorough validation following ICH guidelines is essential to ensure data reliability for regulatory decision-making. Future directions in AMP residue analysis will likely focus on high-throughput multiplexed assays, increased automation, and enhanced green chemistry principles to improve efficiency while minimizing environmental impact.

References

- 1. Novel potentiometric application for the determination of ... [sciencedirect.com]

- 2. Development and validation of a stability-indicating HPLC ... [nature.com]

- 3. Sensitive Spectrofluorimetric Methods for Determination of ... [pubmed.ncbi.nlm.nih.gov]

- 4. Simultaneous Determination of Multiple Contaminants in ... [mdpi.com]

- 5. Two analytical approaches for determination of amprolium ... [pmc.ncbi.nlm.nih.gov]

- 6. A validated method for halquinol extraction from chicken ... [pubmed.ncbi.nlm.nih.gov]

- 7. Development and Validation of RP-HPLC Method for ... [sciencepublishinggroup.com]

- 8. Hollow fiber liquid phase microextraction of ... [sciencedirect.com]

Application Note & Protocol: TLC-Densitometric Quantitative Determination of Amprolium HCl in Veterinary Formulations

Introduction

Amprolium hydrochloride (AMP) is a thiamine antagonist widely used as an anticoccidial agent in veterinary medicine, particularly in the poultry industry. Effective quality control and residue monitoring require reliable, sensitive, and cost-effective analytical methods. Thin-layer chromatography coupled with densitometric detection (TLC-densitometry) offers a robust, straightforward, and economical solution for the simultaneous determination of AMP in pharmaceutical formulations and biological samples. This application note provides a detailed, validated protocol for the quantitative analysis of Amprolium HCl using TLC-densitometry, incorporating methods adapted from recent scientific literature to ensure accuracy, precision, and specificity [1] [2].

Principle of the Method

The method is based on the separation of Amprolium HCl from other sample components (excipients, other drugs, or degradation products) on a high-performance TLC plate coated with silica gel. Following chromatographic development, the separated bands are quantified in situ by densitometric measurement of their UV absorption. The intensity of the absorbed UV light is proportional to the amount of Amprolium HCl present, allowing for the construction of a calibration curve and the quantitative determination of the drug in unknown samples [1] [3].

Experimental Protocol

Materials and Reagents

- Standard Substance: Amprolium HCl (purity ≥ 98%).

- TLC Plates: Pre-coated silica gel 60 F₂₅₄ aluminum plates (e.g., 20 cm × 10 cm or 20 cm × 20 cm).

- Solvents: Chloroform, Methanol, 33% Ammonia solution, Acetic acid, Water (all analytical grade).

- Sample: Veterinary powder or liquid formulation containing Amprolium HCl.

- Equipment: TLC chamber, micropipettes, UV lamp (254 nm and 366 nm), TLC scanner equipped with densitometry software.

Instrumentation and Conditions

- Densitometer: Operated in absorbance mode.

- Detection Wavelength: 263 nm for multi-component analysis [1] or 213 nm for binary mixtures [3].

- Scanning Mode: Single wavelength, reflectance mode.

- Slit Dimensions: 5.00 mm × 0.45 mm.

- Development Chamber: Twin-trough glass chamber, pre-saturated with mobile phase vapor for 20 minutes at room temperature.

Detailed Procedure

Step 1: Preparation of Standard and Sample Solutions

- Standard Stock Solution (1 mg/mL): Accurately weigh 25 mg of Amprolium HCl reference standard into a 25 mL volumetric flask. Dissolve and make up to volume with methanol.

- Working Standard Solutions: Dilute the stock solution with methanol to obtain a series of concentrations within the linearity range (e.g., 1.0 - 30.0 µg/band for AMP) [1].

- Sample Solution: For a veterinary powder, weigh a quantity of the powder equivalent to about 25 mg of Amprolium HCl into a 25 mL volumetric flask. Add approximately 20 mL of methanol, sonicate for 10-15 minutes, dilute to volume with methanol, and mix well. Filter the solution if necessary.

Step 2: Chromatographic Procedure

- Application: Using a micropipette or a Linomat applicator, apply bands of 6 mm width of the standard and sample solutions onto the TLC plate. The application position should be 15 mm from the bottom and 15 mm from the side. A typical application volume is 10 µL.

- Mobile Phase: Prepare the developing system. Two validated systems are available:

- Development: Pour the mobile phase into the pre-saturated TLC chamber to a depth of about 0.5 cm. Place the spotted plate in the chamber and allow the mobile phase to migrate until it has traveled 70-80 mm from the point of application.

- Drying: Remove the plate from the chamber, mark the solvent front, and air-dry in a fume hood to evaporate the solvents completely.

Step 3: Densitometric Analysis and Quantification

- Scanning: Place the dried TLC plate in the densitometer scanner. Scan the plate at the specified wavelength (e.g., 263 nm) in the reflectance/absorbance mode.

- Peak Identification: Identify the Amprolium HCl band based on its Retention Factor (Rf) value. Under the described conditions, typical Rf values are:

- System A: Rf ~ 0.34 for Amprolium HCl [1].

- System B: Rf value should be consistent with the standard.

- Calibration Curve: The densitometer software will record the peak area for each standard band. Plot a calibration curve of peak area versus the corresponding concentration (µg/band) of Amprolium HCl standard.

- Sample Calculation: Determine the peak area of the Amprolium HCl band in the sample track. Use the calibration curve to calculate the concentration of Amprolium HCl in the sample solution, and subsequently, the content in the pharmaceutical formulation.

Method Validation

The following table summarizes the key validation parameters as reported in the literature for the described TLC-densitometric methods:

Table 1: Summary of Validation Parameters for TLC-Densitometric Methods of Amprolium HCl

| Validation Parameter | Reported Results for Amprolium HCl | Reference |

|---|---|---|

| Linearity Range | 1.0 - 30.0 µg/band | [1] |

| Correlation Coefficient (R²) | > 0.999 | [1] |

| Accuracy (Recovery %) | 100.58% ± 0.52 | [1] |

| Precision (% RSD) | Meets ICH guidelines (typically < 2%) | [3] [2] |

| Specificity | Well-separated from degradation products and excipients | [2] |

| Limit of Detection (LOD) | Suitable for quantitative analysis | Implied from linearity |

| Limit of Quantification (LOQ) | Suitable for quantitative analysis | Implied from linearity |